molecular formula C21H16FN3O2S B7787613 5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide

5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide

Cat. No.: B7787613
M. Wt: 393.4 g/mol
InChI Key: UPMIEWVXRHDSMH-UHFFFAOYSA-N
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Description

The compound with the identifier “5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide” is known as (10aS)-10,10a-dihydrophenazine-1-carboxylic acid. This compound is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10aS)-10,10a-dihydrophenazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenazine derivative with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of (10aS)-10,10a-dihydrophenazine-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(10aS)-10,10a-dihydrophenazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenazine derivatives depending on the reagents used.

Scientific Research Applications

(10aS)-10,10a-dihydrophenazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (10aS)-10,10a-dihydrophenazine-1-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Phenazine-1,6-dicarboxylic acid
  • Phenazine-1,8-dicarboxylic acid

Uniqueness

(10aS)-10,10a-dihydrophenazine-1-carboxylic acid is unique due to its specific structural configuration and the presence of the carboxylic acid group at the 1-position. This structural uniqueness contributes to its distinct chemical and biological properties compared to other phenazine derivatives.

Properties

IUPAC Name

5-cyano-N-[[(2-fluorophenyl)methoxyamino]methylidene]-3-methyl-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-14-19(15-7-3-2-4-8-15)18(11-23)28-20(14)21(26)24-13-25-27-12-16-9-5-6-10-17(16)22/h2-10,13H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMIEWVXRHDSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CNOCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CNOCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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